Superior SERT Binding Affinity (Ki) and Selectivity Ratio Compared to Fluoxetine
Paroxetine demonstrates an exceptionally high affinity for the serotonin transporter (SERT), with a Ki of 0.05 ± 0.0003 nM. This is 40-fold higher than fluoxetine's SERT Ki of 2.0 ± 0.1 nM. Furthermore, the DAT/SERT selectivity ratio for paroxetine is 2000, substantially exceeding fluoxetine's ratio of 392 [1]. This indicates a much wider window of selective serotonergic activity, minimizing potential off-target dopaminergic effects.
| Evidence Dimension | SERT Binding Affinity (Ki) and DAT/SERT Selectivity Ratio |
|---|---|
| Target Compound Data | SERT Ki: 0.05 ± 0.0003 nM; DAT/SERT ratio: 2000 |
| Comparator Or Baseline | Fluoxetine: SERT Ki: 2.0 ± 0.1 nM; DAT/SERT ratio: 392 |
| Quantified Difference | Paroxetine has a 40-fold higher affinity for SERT and a 5.1-fold higher DAT/SERT selectivity ratio. |
| Conditions | In vitro radioligand binding assays using cloned human transporters. |
Why This Matters
For researchers requiring maximal SERT engagement with minimal dopaminergic interference (e.g., in PET tracer studies or selective behavioral assays), paroxetine provides a superior pharmacological window compared to fluoxetine.
- [1] Eshleman, A. J., Carmolli, M., Cumbay, M., et al. (2013). Table 1: Monoamine Transporter Affinity and Selectivity. In: Characteristics of Drug Interactions at the Dopamine, Serotonin, and Norepinephrine Transporters. PMC3713777. View Source
